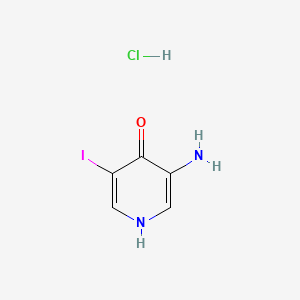

3-Amino-5-iodopyridin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-iodopyridin-4-ol hydrochloride is a heterocyclic organic compound that belongs to the pyridine family. It contains a pyridine ring with an amino group, an iodine atom, and a hydroxyl group attached to it. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-iodopyridin-4-ol hydrochloride typically involves the iodination of 3-amino-4-pyridinol. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-iodopyridin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the substitution of the iodine atom.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidizing the hydroxyl group.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reducing the amino group.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nature of the substituent introduced.

Oxidation Reactions: Products include pyridine ketones or aldehydes.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Amino-5-iodopyridin-4-ol hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-iodopyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the pyridine ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The iodine atom can also participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-iodopyridine: Similar structure but lacks the hydroxyl group.

4-Aminopyridin-3-ol: Similar structure but lacks the iodine atom.

3-Amino-2-fluoropyridine: Similar structure but contains a fluorine atom instead of iodine.

Uniqueness

3-Amino-5-iodopyridin-4-ol hydrochloride is unique due to the presence of both an iodine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biological Activity

3-Amino-5-iodopyridin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyridine ring with amino and hydroxyl functional groups, which are critical for its biological interactions. The presence of iodine enhances its reactivity and potential for forming halogen bonds, influencing its interaction with biological macromolecules.

The compound's biological activity is primarily attributed to its ability to form hydrogen bonds with proteins and other macromolecules, which can alter their structure and function. The iodine atom may also participate in halogen bonding, further modulating the compound's activity.

Key Mechanisms:

- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of essential enzymes.

- Anticancer Activity : Targeting signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Inhibits tumor cell proliferation through mechanisms such as tubulin polymerization inhibition.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially useful in treating chronic inflammatory diseases.

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial activity against several bacterial strains. For instance, it has been reported to exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

In cancer research, the compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, it was found to have IC50 values ranging from 0.08 to 12.07 mM against different tumor cell lines, indicating its potential as an anticancer agent .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|

| Antimicrobial | MSSA | Sub-micromolar |

| Antimicrobial | MRSA | Sub-micromolar |

| Anticancer | HeLa Cells | 0.08 - 12.07 mM |

| Anti-inflammatory | BV-2 Cells (glial inflammation) | Significant reduction |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of this compound against various bacterial strains, demonstrating its effectiveness in disrupting bacterial membranes and inhibiting growth. -

Case Study on Cancer Cell Proliferation :

Research on the compound's effect on cancer cell lines revealed that it significantly inhibited tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

Properties

IUPAC Name |

3-amino-5-iodo-1H-pyridin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O.ClH/c6-3-1-8-2-4(7)5(3)9;/h1-2H,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCGMVUCDASTGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)I)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724491 |

Source

|

| Record name | 3-Amino-5-iodopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332581-59-5 |

Source

|

| Record name | 3-Amino-5-iodopyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.